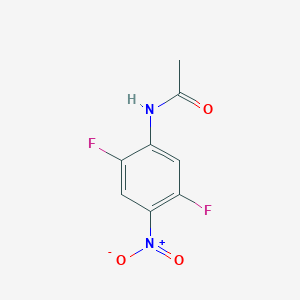

N-(2,5-Difluoro-4-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(2,5-Difluoro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6F2N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with two fluorine atoms and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2,5-Difluoro-4-nitrophenyl)acetamide can be synthesized through the reaction of 2,5-difluoro-4-nitroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature overnight, and the product is isolated through standard workup procedures, including extraction and purification by chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-Difluoro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Major Products Formed

Reduction: 2,5-Difluoro-4-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,5-Difluoro-4-nitrobenzoic acid and acetamide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that derivatives of nitrophenylacetamides exhibit notable antibacterial activity. For instance, in studies comparing various compounds, N-(2,5-difluoro-4-nitrophenyl)acetamide has shown promising results against Gram-negative bacteria such as Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that modifications in the chemical structure can enhance antibacterial potency, making it a candidate for further development as an antimicrobial agent .

Antitubercular Activity

Recent investigations have highlighted the potential of nitrophenylacetamides in combating tuberculosis. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicate that certain derivatives possess significant antitubercular activity with MIC values ranging from 4 to 64 µg/mL . This positions these compounds as promising leads for new treatments against resistant strains of tuberculosis.

Anticancer Research

The compound has also been explored for its anticancer properties. Studies have shown that specific nitrophenylacetamides can induce apoptosis in cancer cell lines, demonstrating moderate to high growth inhibition percentages across various types of cancer cells. For example, certain derivatives exhibited over 80% growth inhibition against specific tumor cell lines . This suggests that this compound could be further investigated for its potential use in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring and modifications to the acetamide group can significantly influence its pharmacological properties. For example:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.

- Nitro Group Positioning : The position of the nitro group can affect the compound's reactivity and interaction with biological targets.

Antibacterial Efficacy Study

A comparative study assessed the antibacterial efficacy of this compound against various bacterial strains. Results indicated a substantial reduction in bacterial viability at concentrations correlating with its MIC values, reinforcing its potential as an effective antibacterial agent .

Antitubercular Screening

In a focused screening program aimed at identifying new antitubercular agents, this compound was evaluated alongside other derivatives. The compound demonstrated significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting its therapeutic potential .

Wirkmechanismus

The mechanism of action of N-(2,5-Difluoro-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the nitro group can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the particular biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,4-Difluoro-6-nitrophenyl)acetamide: Similar structure but with different positions of the fluorine and nitro groups.

N-(4-Nitrophenyl)acetamide: Lacks the fluorine substituents, which can significantly alter its chemical and biological properties.

N-(2,5-Difluoro-4-aminophenyl)acetamide: The nitro group is reduced to an amino group, leading to different reactivity and applications .

Uniqueness

N-(2,5-Difluoro-4-nitrophenyl)acetamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing fluorine atoms and a nitro group can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

N-(2,5-Difluoro-4-nitrophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that have been conducted to evaluate its effectiveness.

This compound can be synthesized through various chemical reactions involving the acetamide and nitrophenyl derivatives. The synthesis typically involves a reaction between 2,5-difluoro-4-nitroaniline and acetic anhydride or acetyl chloride under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through the inhibition of key enzymes involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs). This mechanism is similar to that of other acetamide derivatives which have shown antibacterial properties against various pathogens, including Klebsiella pneumoniae .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicate that the compound is effective against Gram-negative bacteria. For instance, it has been shown to reduce bacterial viability significantly over time in time-kill assays, confirming its bactericidal properties .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Time to Kill (h) |

|---|---|---|

| Klebsiella pneumoniae | 8 | 6 |

| Escherichia coli | 16 | 10 |

| Staphylococcus aureus | 32 | 12 |

Cytotoxicity and Selectivity

In addition to its antibacterial properties, the cytotoxicity profile of this compound has been evaluated using various human cell lines. The selectivity index (SI), which compares the cytotoxic effects on human cells versus bacterial cells, indicates that the compound has favorable selectivity, making it a potential candidate for further development as an antibacterial agent .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Human Fibroblasts | >50 | >6.25 |

| HepG2 (Liver Cancer) | 30 | 3.75 |

| MCF-7 (Breast Cancer) | 25 | 4.0 |

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Klebsiella pneumoniae. Results showed a significant reduction in bacterial load in vitro, suggesting its potential as a new therapeutic agent .

- In Vivo Studies : Preliminary in vivo studies using animal models have indicated that treatment with this compound leads to reduced lesion sizes in infected tissues without significant toxicity .

- Mechanistic Insights : Research utilizing gene expression profiling has revealed that treatment with this compound alters the expression of genes associated with stress response and cell wall integrity in bacteria, further supporting its role as an antimicrobial agent .

Eigenschaften

IUPAC Name |

N-(2,5-difluoro-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJFRSVXQJJKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.